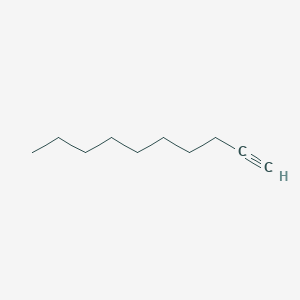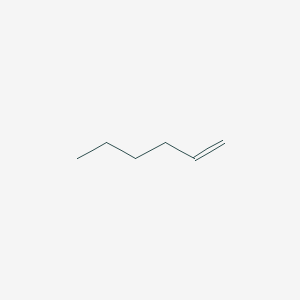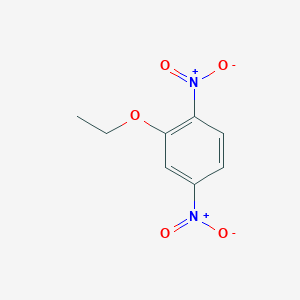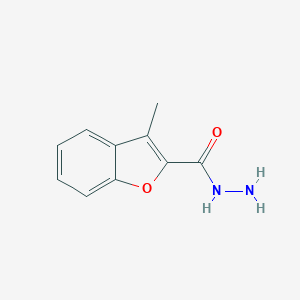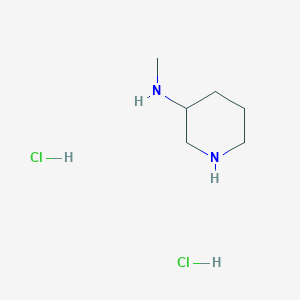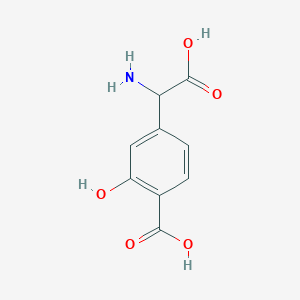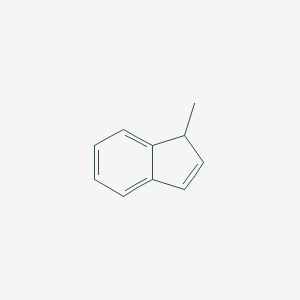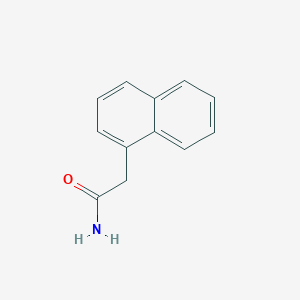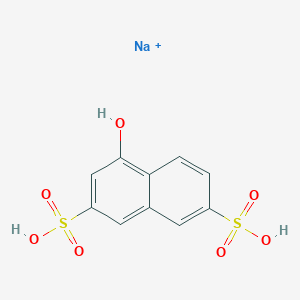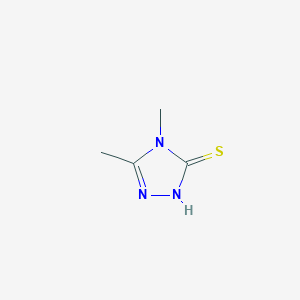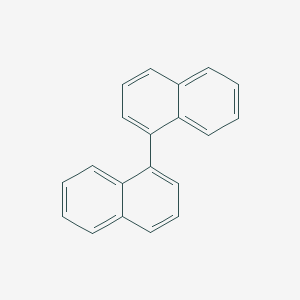
1,1'-Binaphthalene
Descripción general
Descripción
1,1’-Binaphthalene, also known as binaphthyl or BINAPHTHALENE, is a compound with the molecular formula C20H14 . It is one of the dimers of naphthalene and is a colorless solid . The compound has attracted attention because the atropisomers can be isolated due to hindered rotation between the two naphthyl subunits .
Synthesis Analysis
The synthesis of 1,1’-Binaphthalene has been studied in various ways. For instance, a highly atroposelective Au-catalyzed synthesis of 1,1’-binaphthalene-2,3’-diols has been reported, starting from a range of substituted benzyl alkynones . Another study reported the selective synthesis of 1,1’-binaphthalene-2,2’-diamine (BINAM) derivatives by anodic dehydrogenation coupling of 2-naphthalamide .
Molecular Structure Analysis
The molecular structure of 1,1’-Binaphthalene has been studied using quantum calculations . The preferred racemization pathway passes through a transition state belonging to the Ci symmetry group .
Chemical Reactions Analysis
The racemization process of various 1,1’-binaphthyl derivatives has been studied . The energy barrier for this process is independent of solvation, the electron-withdrawing/releasing power of substituents, or their ability to engage in H-bonds within the molecule . The primary factor is instead the substituent size .
Physical And Chemical Properties Analysis
1,1’-Binaphthalene has a molecular weight of 254.3 g/mol . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .
Aplicaciones Científicas De Investigación
Ligandos de metales de transición y organocatalizadores
Los derivados de 1,1’-binaphthalene, particularmente la 1,1’-bi-2-naftilamina (BINAM), se utilizan ampliamente como bloques de construcción para crear ligandos de metales de transición y organocatalizadores. Estos compuestos juegan un papel crucial en la catálisis, que es fundamental para numerosas reacciones químicas tanto en procesos industriales como en investigación de laboratorio .
Materiales quiroópticos para detección de fluorescencia
Los derivados de BINAM también se emplean como materiales quiroópticos que exhiben fluorescencia. Esta propiedad es particularmente útil en aplicaciones de detección de fluorescencia, donde la capacidad del material para emitir luz al ser excitado se utiliza para detectar y cuantificar la presencia de otras sustancias .
Métodos analíticos: Polarización inducida por agregación (AIP)
Estudios recientes han informado sobre el uso de derivados de 1,1’-binaphthalene en nuevos métodos analíticos como la polarización inducida por agregación (AIP). Esta técnica se basa en la relación entre el valor de rotación óptica de muestras quirales y la fracción de solvente protónico en la mezcla de solventes, proporcionando un nuevo enfoque para analizar sustancias quirales .
Determinación de compuestos aromáticos policíclicos
La determinación de compuestos aromáticos policíclicos es otra aplicación en la que el 1,1’-binaphthalene juega un papel. Técnicas como la cromatografía de gases con monitorización de iones seleccionados (GLC-SIM) utilizan estos compuestos para identificar y cuantificar diversos compuestos aromáticos policíclicos, que son significativos en estudios ambientales y control de la contaminación .
Investigación sobre reordenamiento esquelético oxidativo
En la investigación química, los derivados de 1,1’-binaphthalene son objeto de estudios que implican reordenamiento esquelético oxidativo. Este proceso incluye la escisión de fuertes enlaces sencillos C–C dentro de la unidad de binaphthalene y la migración de nitrógeno, lo que puede conducir al descubrimiento de nuevas vías y mecanismos de reacción .
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of various complex structures, indicating its potential role in chemical reactions .
Mode of Action
1,1’-Binaphthalene interacts with its targets through chemical reactions. For instance, an oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration . This unprecedented rearrangement enables access to a series of U-shaped azaacenes .
Biochemical Pathways
The compound’s ability to undergo oxidative skeletal rearrangement suggests it may influence pathways involving oxidation reactions .
Pharmacokinetics
Its molecular weight of 2543252 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 1,1’-Binaphthalene’s action are largely dependent on its application. In chemical synthesis, it can facilitate the production of complex structures through its unique reactivity .
Action Environment
The action, efficacy, and stability of 1,1’-Binaphthalene can be influenced by various environmental factors. For instance, the oxidative skeletal rearrangement of 1,1’-Binaphthalene-2,2’-diamines (BINAMs) is facilitated by an iodine-containing oxidant . This suggests that the presence of certain chemicals in the environment can impact the compound’s reactivity.
Safety and Hazards
Direcciones Futuras
Future research on 1,1’-Binaphthalene could focus on improving its optical stability. One suggested method is the substitution of large bulky groups in the 2,2’ positions . Another direction could be the development of green synthesis methods, such as the electrochemical synthesis of BINAM derivatives .
Propiedades
IUPAC Name |
1-naphthalen-1-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870671 | |
| Record name | (±)-1,1′-Binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
604-53-5, 11068-27-2 | |
| Record name | 1,1′-Binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Binaphthyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Binaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Binaphthalene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (±)-1,1′-Binaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-binaphthyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-BINAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87T28S609 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1'-binaphthalene?
A1: The molecular formula of this compound is C20H14, and its molecular weight is 254.32 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A2: Various spectroscopic techniques are used to characterize this compound derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for determining the structure and stereochemistry of these compounds. [, , , , , , , , , ]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for studying the chiroptical properties of enantiopure this compound derivatives. [, , , , , , , ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy is helpful in analyzing the electronic structure and transitions of this compound derivatives, especially those with chromophoric substituents. [, , , , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes and functional groups present in this compound derivatives. [, ]
Q3: How does the structure of this compound affect its stability and applications?
A3: The rigid, chiral structure of this compound is crucial for its applications. Its derivatives exhibit atropisomerism, meaning restricted rotation around the central C-C bond connecting the two naphthalene rings. This restricted rotation leads to stable enantiomers with distinct properties. [, , , , , , , ]
Q4: What are some material applications of this compound derivatives?
A4: Due to their unique structural and electronic properties, this compound derivatives find applications in:
- Chiral Ligands: They serve as versatile chiral ligands in asymmetric catalysis. [, , , , , , , , , ]
- Liquid Crystals: Some derivatives exhibit liquid crystalline properties, making them useful in display technologies. [, ]
- Fluorescent Sensors: Derivatives with fluorescent properties can be utilized as sensors for various analytes, including metal ions and chiral molecules. [, ]
Q5: How do this compound derivatives function as chiral catalysts?
A5: this compound derivatives, especially those containing phosphorous, nitrogen, or oxygen donor atoms, act as chiral ligands in transition metal complexes. These complexes catalyze various asymmetric reactions with high enantioselectivity. [, , , , , , , , , ]
Q6: What types of reactions are effectively catalyzed by this compound-derived catalysts?
A6: These catalysts are highly effective in:
- Asymmetric Hydrogenation: They facilitate the enantioselective addition of hydrogen to prochiral substrates. []
- Allylic Alkylation: They promote the enantioselective substitution at allylic positions. [, , ]
- Oxidative Coupling: They enable the enantioselective formation of C-C bonds via oxidative coupling reactions. []
Q7: How is computational chemistry utilized to study this compound systems?
A7: Computational methods, including Density Functional Theory (DFT) calculations, help understand:
- Racemization Barriers: DFT calculations provide insights into the energy barriers associated with the interconversion of this compound enantiomers. []
- Solvent Effects: Calculations can model the influence of different solvents on the vibrational and electronic properties of this compound derivatives, as seen in studies on vibrational circular dichroism (VCD) spectra. [, , ]
- Chiral Recognition: Computational models contribute to understanding the interactions responsible for enantioselective recognition in catalytic and sensing applications. [, ]
- Adsorption Energy and Kinetics: DFT calculations help predict the adsorption energy and kinetics of this compound derivatives on metal surfaces, providing insights into their potential as catalysts. []
Q8: How do structural modifications on the this compound scaffold impact its catalytic activity and selectivity?
A8: Modifying substituents on the this compound core significantly influences its catalytic properties.
- Steric Effects: Bulky substituents near the catalytic site can enhance enantioselectivity by creating a more defined chiral environment. [, , , ]
- Electronic Effects: Electron-donating or -withdrawing groups can fine-tune the electronic properties of the metal center in catalytic complexes, affecting both activity and selectivity. [, , , ]
- Spacer Length and Rigidity: The nature of the spacer between the this compound core and the coordinating atoms influences the ligand's flexibility and bite angle, impacting catalytic performance. [, , , , ]
Q9: What are the stability concerns related to this compound derivatives, and how are they addressed?
A9: While this compound itself is relatively stable, its derivatives can be susceptible to racemization under certain conditions, such as high temperatures or strong acids/bases. [, , ]
Q10: Are there formulation strategies to improve the stability of this compound-based catalysts?
A10: Stabilizing these catalysts involves:
- Immobilization on Solid Supports: Anchoring the catalyst onto solid supports like silica gel can enhance stability and enable catalyst recycling. []
- Protecting Groups: Using appropriate protecting groups on sensitive functional groups can prevent unwanted side reactions and improve stability. [, ]
Q11: What are some examples of analytical methods used to study this compound and its derivatives?
A11: In addition to the spectroscopic techniques mentioned earlier, analytical methods like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are crucial for separating and quantifying enantiomers of this compound derivatives. [] Electrospray Ionization Mass Spectrometry (ESI-MS) is also valuable for studying the metal-binding properties of this compound-based ligands. []
Q12: Are there any environmental concerns associated with this compound and its derivatives?
A12: While specific ecotoxicological data for this compound is limited, responsible waste management and recycling strategies are essential to minimize potential environmental impacts. []
Q13: What is the historical significance of this compound in chemistry?
A13: The discovery and development of this compound-based chiral ligands, such as BINAP, marked a significant milestone in asymmetric catalysis, opening up new avenues for synthesizing enantiomerically pure compounds. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

